molecular formula C13H7ClF3NO5S B1412341 4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride CAS No. 1858255-92-1

4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride

Cat. No. B1412341
M. Wt: 381.71 g/mol
InChI Key: LMTSUESAKDHFQL-UHFFFAOYSA-N
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Description

“4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride” is a chemical compound with the molecular formula C13H7ClF3NO5S . It has a molecular weight of 381.71 g/mol .


Molecular Structure Analysis

The molecular structure of “4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride” consists of a benzene ring with a sulfonyl chloride group, a nitro group, and a trifluoromethyl group attached to it .


Physical And Chemical Properties Analysis

The boiling point of “4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride” is predicted to be 408.1±45.0 °C, and its density is predicted to be 1.577±0.06 g/cm3 .

Scientific Research Applications

Polymer-Supported Benzenesulfonamides

Polymer-supported benzenesulfonamides, synthesized from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, are used in various chemical transformations. These include unusual rearrangements to produce diverse privileged scaffolds. This application emphasizes the compound's role in facilitating complex chemical synthesis (Fülöpová & Soural, 2015).

Solvolysis Studies

Research on the solvolysis of benzenesulfonyl chloride and derivatives, including 4-nitrobenzenesulfonyl chloride, explores the reaction kinetics and product selectivities in various solvent mixtures. This investigation is crucial for understanding the reaction mechanisms and developing efficient synthetic processes (Bentley, Jones, Kang, & Koo, 2009).

Synthesis of Phthalocyanines

The compound 4-[4-(trifluoromethyl)phenoxy]phenol reacts with 4-nitrophthalonitrile to form a derivative used in synthesizing metal-free and metallophthalocyanines. These compounds have high solubility in various solvents and are characterized by various spectroscopic methods, highlighting the compound's role in creating novel phthalocyanines (Burat, Öz, & Bayır, 2012).

Non-Catalytic Synthesis Approaches

The condensations of benzenesulfonyl chlorides with 2-aminopyridines and amidines, leading to 1,2,4-benzothiadiazine-1,1-dioxides, demonstrate a non-catalytic approach in synthesis. This method showcases the importance of the compound in promoting efficient and high-yield chemical reactions (Cherepakha, Kovtunenko, Tolmachev, & Lukin, 2011).

Catalytic Synthesis of Isoxazoles

A copper(II)-catalyzed synthesis method uses benzenesulfonyl chlorides in producing 4-benzenesulfonyl isoxazoles. This process highlights the compound's effectiveness in catalytic reactions, yielding high chemoselectivity under mild conditions (Ge, Ding, Long, Liu, & Peng, 2020).

Role in Oligonucleotide Synthesis

The phosphotriester approach to oligonucleotide synthesis involves using nitrobenzenesulfonyl chlorides as activating agents. This method is critical in the synthesis of oligodeoxyribo- and oligoribo-nucleotides, although it requires careful management to avoid by-products (Reese & Zhang, 1994).

Safety And Hazards

The safety data sheet for a similar compound, “2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride”, indicates that it may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It’s important to handle “4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride” with appropriate safety measures.

properties

IUPAC Name

4-[4-nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO5S/c14-24(21,22)10-4-2-9(3-5-10)23-12-6-1-8(18(19)20)7-11(12)13(15,16)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTSUESAKDHFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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